Pac-1 - 315183-21-2

Pac-1

Catalog Number: EVT-278264
CAS Number: 315183-21-2
Molecular Formula: C23H28N4O2
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PAC-1, or Procaspase Activating Compound 1, is a small molecule that acts as a procaspase-3 activator. Procaspases are inactive precursor proteins of caspases, which are proteases that play a crucial role in apoptosis (programmed cell death). [] PAC-1 is a synthetic compound, not found naturally. [, ] It has been extensively studied for its potential as an anticancer agent due to its ability to selectively induce apoptosis in cancer cells. [, ]

Future Directions
  • Optimizing its pharmacokinetic properties: While PAC-1 demonstrates promising in vitro and in vivo activity, its pharmacokinetic properties, particularly its metabolic stability, could be improved. [] Developing analogues with enhanced pharmacokinetic profiles will be crucial for its clinical translation.

This section summarizes compounds directly related to the scientific research on Procaspase-Activating Compound 1 (PAC-1), a small molecule that induces apoptosis by chelating labile inhibitory zinc from procaspase-3 []. The related compounds are organized individually, with descriptions and relevance to PAC-1.

S-PAC-1

Compound Description: S-PAC-1 is a derivative of PAC-1 designed to retain its proapoptotic activity while mitigating neurotoxicity observed at high doses of PAC-1 [, ]. Similar to PAC-1, S-PAC-1 activates procaspase-3 and induces cancer cell apoptosis []. In preclinical studies, S-PAC-1 exhibited a favorable safety profile in mice and dogs, even at high doses []. Notably, S-PAC-1 demonstrated promising results in a Phase I clinical trial involving pet dogs with lymphoma, inducing partial tumor regression or stable disease in a subset of subjects [].

B-PAC-1 (L14R8)

Compound Description: B-PAC-1 (L14R8) is another procaspase-activating compound that functions by chelating zinc ions, thereby converting inactive executioner procaspases to their active cleaved forms [, ]. This compound exhibits potent proapoptotic activity in chronic lymphocytic leukemia (CLL) cells, surpassing the effects observed in normal B cells or peripheral blood mononuclear cells [, ]. Importantly, B-PAC-1's cytotoxic effects are independent of prognostic markers or microenvironmental factors [, ]. Notably, combining B-PAC-1 with Smac066, an inhibitor of apoptosis protein (IAP) antagonist, leads to synergistic induction of apoptosis in CLL samples [, ].

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is an alkylating agent commonly used in conjunction with radiation therapy as a standard treatment for glioblastoma [, ]. TMZ exerts its cytotoxic effects by inducing DNA damage, ultimately leading to cell death [, ].

Relevance: Although structurally distinct from PAC-1, TMZ exhibits synergistic anticancer activity when combined with PAC-1 [, ]. Preclinical studies have demonstrated that the addition of PAC-1 to TMZ regimens enhances apoptotic cell death in glioma cell cultures and significantly prolongs survival in orthotopic rodent models of glioma [, ]. Additionally, this combination therapy has shown promise in canine patients with spontaneous glioma, with partial to complete tumor regressions observed [, ].

Doxorubicin

Compound Description: Doxorubicin is a widely used anthracycline chemotherapeutic agent that functions by interfering with DNA replication and repair mechanisms, inducing apoptosis in rapidly dividing cancer cells [].

Relevance: Despite having a distinct chemical structure and mechanism of action compared to PAC-1, doxorubicin displays synergistic antitumor effects when combined with PAC-1 []. Preclinical studies have demonstrated that this combination therapy results in a substantial reduction in tumor burden and improves survival rates in murine models of osteosarcoma and lymphoma []. Furthermore, the PAC-1/doxorubicin combination has shown therapeutic potential in dogs with naturally occurring metastatic osteosarcoma or lymphoma, eliciting biological responses in a subset of patients without exacerbating toxicity [].

Oxaliplatin (L-OHP)

Compound Description: Oxaliplatin (L-OHP) is a platinum-based chemotherapeutic agent commonly used in the treatment of colorectal cancer. L-OHP forms DNA adducts, hindering DNA replication and transcription, ultimately inducing apoptosis [].

Other PAC-1 Analogs

Compound Description: Researchers have developed numerous PAC-1 analogs through parallel synthesis, aiming to identify compounds with improved potency and pharmacokinetic properties [, ]. These analogs often involve modifications to the core structure of PAC-1 while retaining the critical o-hydroxy-N-acylhydrazone moiety responsible for zinc chelation [, ].

Classification

PAC-1 belongs to the class of organic compounds known as n-piperazineacetamides. It is characterized by its unique molecular structure and is classified as a small molecule drug with investigational status for various cancer types, including lymphoma, melanoma, and solid tumors .

Synthesis Analysis
  1. Formation of the Piperazine Ring: This step may involve cyclization reactions that create the piperazine core.
  2. Introduction of Functional Groups: Specific functional groups are introduced to achieve the desired biological activity.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical details regarding specific reagents and conditions used in the synthesis are often proprietary or not fully disclosed in public sources .

Molecular Structure Analysis

PAC-1 has a molecular formula of C23H28N4O2C_{23}H_{28}N_{4}O_{2} and a molar mass of approximately 392.50 g/mol. Its structural features include:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Acetamide Group: Contributes to its solubility and interaction with biological targets.
  • Hydroxyl and Alkenyl Substituents: These groups enhance its reactivity and selectivity towards procaspase-3.

The structural representation can be summarized as follows:

PropertyDetails
Molecular FormulaC23H28N4O2C_{23}H_{28}N_{4}O_{2}
Molar Mass392.50 g/mol
IUPAC Name2-(4-benzylpiperazin-1-yl)-N'-[(1E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene]acetohydrazide
CAS Number315183-21-2
Chemical Reactions Analysis

PAC-1 primarily acts through its interaction with procaspase proteins, particularly procaspase-3. The mechanism involves:

  1. Zinc Chelation: PAC-1 chelates zinc ions that inhibit procaspase-3, thereby relieving this inhibition.
  2. Activation Cascade: Once activated, procaspase-3 can cleave other procaspases, leading to an exponential increase in active caspase levels within the cell.

This cascade effect is crucial for the efficient induction of apoptosis in cancer cells while minimizing effects on normal cells due to differential expression levels of procaspase proteins .

Mechanism of Action

The mechanism by which PAC-1 induces apoptosis involves several key steps:

  1. Delivery to Cancer Cells: Upon administration, PAC-1 selectively targets cancer cells where procaspase proteins are overexpressed.
  2. Procaspase Activation: By chelating zinc, PAC-1 activates procaspase-3, converting it into active caspase-3.
  3. Apoptotic Cascade Initiation: Active caspase-3 initiates a cascade that activates additional caspases (e.g., procaspase-7), leading to widespread cellular apoptosis.

This mechanism allows PAC-1 to effectively target tumor cells while sparing normal tissues due to lower levels of procaspases in healthy cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of PAC-1 include:

  • Solubility: The solubility profile is influenced by its functional groups, enhancing its bioavailability.
  • Stability: PAC-1 exhibits stability under physiological conditions, making it suitable for therapeutic applications.

Relevant data points include:

PropertyValue
Melting PointNot specified
SolubilityVariable based on formulation
StabilityStable under physiological conditions
Applications

PAC-1 is primarily being investigated for its potential use in oncology, specifically for treating various types of cancer such as glioblastoma, lymphoma, melanoma, breast cancer, and thoracic cancers. Clinical trials have been initiated to assess its efficacy and safety profile in human subjects . The unique mechanism of action targeting apoptotic pathways makes it a promising candidate for further development in cancer therapeutics.

Properties

CAS Number

315183-21-2

Product Name

Pac-1

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)

InChI Key

YQNRVGJCPCNMKT-UHFFFAOYSA-N

SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C[NH+]2CCN(CC2)CC3=CC=CC=C3)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

PAC1; PAC 1; PAC1; VO-100; VO100; VO 100; procaspase activating compound-1

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.